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molecular formula C11H8ClF3N2O2 B8293457 4-Chloro-6-methoxy-7-(2,2,2-trifluoroethoxy)quinazoline

4-Chloro-6-methoxy-7-(2,2,2-trifluoroethoxy)quinazoline

Cat. No. B8293457
M. Wt: 292.64 g/mol
InChI Key: KMRFOTGFFXHWNO-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

Dimethylformamide (0.1 ml) was added dropwise to a solution of 6-methoxy-7-(2,2,2-trifluoroethoxy)-3,4-dihydroquinazolin-4-one (15.8 g, 57.7 mmol) in thionyl chloride (200 ml) and the reaction was heated at reflux for 6 hours. The reaction was cooled, excess thionyl chloride was removed in vacuo and the residue was azeotroped with toluene (2×50 ml) to remove the last of the thionyl chloride. The residue was taken up in dichloromethane (550 ml), the solution was washed with saturated aqueous sodium hydrogen carbonate solution (2×250 ml) and the organic phase was dried over magnesium sulphate. Solvent evaporation in vacuo yielded 4-chloro-6-methoxy-7-(2,2,2-trifluoroethoxy)quinazoline (16.3 g, 97% yield) as a cream solid:
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[O:18][CH2:19][C:20]([F:23])([F:22])[F:21])[N:14]=[CH:13][NH:12][C:11]2=O.S(Cl)([Cl:27])=O>>[Cl:27][C:11]1[C:10]2[C:15](=[CH:16][C:17]([O:18][CH2:19][C:20]([F:23])([F:22])[F:21])=[C:8]([O:7][CH3:6])[CH:9]=2)[N:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
15.8 g
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OCC(F)(F)F)=O
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (2×50 ml)
CUSTOM
Type
CUSTOM
Details
to remove the last of the thionyl chloride
WASH
Type
WASH
Details
the solution was washed with saturated aqueous sodium hydrogen carbonate solution (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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